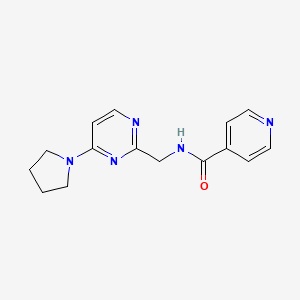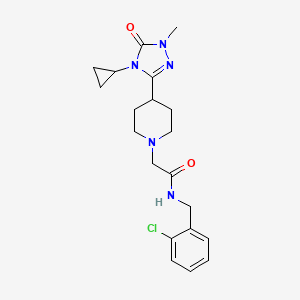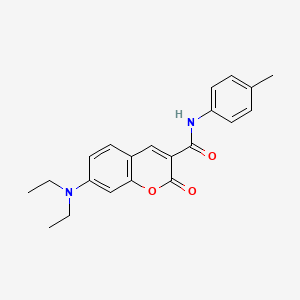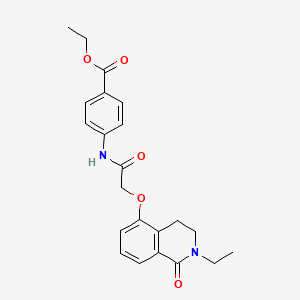![molecular formula C20H16N2O3S B2938630 (Z)-3,5-dimethoxy-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide CAS No. 325978-09-4](/img/structure/B2938630.png)
(Z)-3,5-dimethoxy-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazole derivatives, such as the one you mentioned, are a class of compounds that have been widely studied due to their diverse biological activities . They have been found to have potential antidepressant and anticonvulsant effects .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the coupling of readily available amines with other compounds . For example, a general and practical synthesis of naphtho[2,1-d]oxazoles from naphthols and amines has been developed .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, they can participate in cross-dehydrogenative coupling reactions under visible-light photoredox catalysis .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques. For example, the NMR spectra can provide information about the chemical environment of the atoms in the molecule .Aplicaciones Científicas De Investigación
Antimicrobial and Antiproliferative Activities
A study on thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety demonstrated significant antimicrobial and antiproliferative activities, suggesting potential therapeutic applications in treating microbial infections and cancer (Mansour et al., 2020). Another research focused on the synthesis of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole, which exhibited moderate to high activity against breast cancer cell lines, indicating its potential as an anticancer agent (Salahuddin et al., 2014).
Material Science and Luminescence
Research on carboxylate-assisted acylamide metal–organic frameworks (MOFs) highlighted their synthesis, structure, and properties such as thermostability and luminescence, which could be relevant for applications in materials science and sensing technologies (Sun et al., 2012).
Photodynamic Therapy
A study on unsymmetrical zinc(II) complexes of benzonaphthoporphyrazines bearing pyridyloxy substituents explored their potential as cationic photosensitizers for photodynamic therapy of cancer. These complexes exhibited high singlet oxygen quantum yields and adjustable long-wavelength absorption, which could be tailored for specific therapeutic applications (Michelsen et al., 1996).
Molecular Mechanisms and Drug Design
Investigations into the structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells provided insights into the molecular mechanisms of thiazolides, a novel class of anti-infectious agents, and their potential applications in developing new therapeutic strategies against colon cancer (Brockmann et al., 2014).
Mecanismo De Acción
Naphtho[2,1-d]thiazole
This is a class of compounds that has been studied for their potential biological activities . For example, some naphtho[2,1-d]thiazole derivatives have been found to activate KCa2 and KCa3.1 potassium channels, which are involved in modulating calcium-signaling cascades and membrane potential in both excitable and nonexcitable cells .
Benzamide
Benzamides are a class of compounds that have a wide range of biological activities. For example, some benzamides are used as antipsychotic drugs, while others have shown anticancer activity .
Dimethoxy Substituents
Compounds with dimethoxy substituents often exhibit interesting biological activities. For example, 4,6-dimethoxy-1,3,5-triazin-2-yl glycosides have been used as glycosyl donors in the synthesis of 1,2-cis-glycosides .
Direcciones Futuras
Propiedades
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-24-14-9-13(10-15(11-14)25-2)19(23)22-20-21-17-8-7-12-5-3-4-6-16(12)18(17)26-20/h3-11H,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQWJUXIJUTFSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3,5-dimethoxy-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide](/img/structure/B2938551.png)


![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2938555.png)
![(Z)-2-(furan-2-ylmethylene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2938556.png)

![6-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2938562.png)
![2,4-dichloro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide](/img/structure/B2938563.png)

![[1,1'-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2938566.png)

